Product packaging for Boc-(S)-alpha-(2-thiophenylmethyl)-proline(Cat. No.:CAS No. 1217823-56-7)

Boc-(S)-alpha-(2-thiophenylmethyl)-proline

Cat. No.: B2539874
CAS No.: 1217823-56-7
M. Wt: 311.4
InChI Key: DDYQQTCCFAWKHK-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Non-Canonical Alpha-Amino Acid Derivative

Boc-(S)-alpha-(2-thiophenylmethyl)-proline is classified as a non-canonical alpha-amino acid derivative. Unlike the 20 common proteinogenic amino acids that are directly encoded by the genetic code, non-canonical amino acids possess unique side chains or modified backbones. The incorporation of such unnatural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance the pharmacological profiles of drug candidates. nih.gov

The significance of this compound stems from its distinct structure. Proline itself is unique among the canonical amino acids because its side chain loops back to form a ring with the backbone amine, creating a rigid structure that restricts the conformational flexibility of a peptide chain. sigmaaldrich.comnih.gov This inherent rigidity is a valuable trait in drug design for stabilizing specific secondary structures like β-turns. orgsyn.org this compound builds upon this foundation by introducing a bulky thiophenylmethyl group at the alpha-position. This modification further constrains the molecule's conformation and introduces a novel side chain capable of engaging in different molecular interactions compared to natural amino acids. chemimpex.com

The use of such functionalized proline residues allows for the modulation of a peptide's stability, activity, and bioavailability. nih.govnih.gov By replacing a natural amino acid with a derivative like this one, scientists can design peptides that are more resistant to degradation by enzymes, have improved binding to their biological targets, and exhibit enhanced therapeutic properties. nih.govchemimpex.com

Overview of its Role in Modern Chemical Synthesis and Molecular Design

In modern chemical synthesis, particularly in the context of drug discovery and development, this compound serves as a crucial building block. chemimpex.com Its structure is intentionally designed for utility in solid-phase peptide synthesis (SPPS), the primary method for creating synthetic peptides. The Boc group acts as a temporary protecting group for the nitrogen atom, preventing unwanted reactions while the peptide chain is being assembled. chemimpex.comchemimpex.com Once the synthesis is complete, the Boc group can be easily removed under specific chemical conditions.

The compound's unique thiophenylmethyl side chain enhances its utility in molecular design. chemimpex.com This group can introduce specific steric and electronic properties into a peptide, influencing how it folds and interacts with its target. chemimpex.com This allows researchers to fine-tune the biological activity of synthetic molecules. For example, it can be used in the creation of novel compounds with potential anti-cancer or anti-inflammatory properties by mimicking natural amino acids to interact with biological systems selectively. chemimpex.com

Furthermore, its chiral nature makes it a valuable tool in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a compound. It can act as a chiral auxiliary, guiding chemical reactions to yield enantiomerically pure products, which is often a critical requirement for pharmaceutical agents. chemimpex.com The compound's stability and versatility make it an essential component in the chemist's toolbox for constructing complex, biologically active molecules for a wide range of research applications, from developing new drugs to creating advanced materials. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4S B2539874 Boc-(S)-alpha-(2-thiophenylmethyl)-proline CAS No. 1217823-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYQQTCCFAWKHK-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc S Alpha 2 Thiophenylmethyl Proline and Analogues

Stereoselective Synthesis Approaches

The cornerstone of synthesizing optically pure α-substituted proline derivatives lies in the ability to control the stereochemistry at the α-carbon. Various strategies have been developed to achieve high levels of stereoselectivity.

Enantioselective Routes and Dynamic Kinetic Resolution Strategies

Enantioselective synthesis of α-substituted prolines can be achieved through several methods, including the use of chiral auxiliaries, phase-transfer catalysis, and asymmetric alkylation of proline enolates. nih.govnih.gov Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.govankara.edu.tr For instance, chiral glycine enolate equivalents have been alkylated to produce a variety of α-amino acids with high enantiomeric excess. wikipedia.org

One powerful strategy for the synthesis of enantiomerically pure compounds from a racemic mixture is Dynamic Kinetic Resolution (DKR). nih.govfigshare.comprinceton.edu In DKR, a racemic starting material is converted to a single enantiomer of the product in theoretically 100% yield. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. For α-amino acids, DKR can be performed using a combination of an enzyme for the kinetic resolution step and a metal catalyst for the racemization of the unreacted enantiomer. figshare.com While specific examples for Boc-(S)-alpha-(2-thiophenylmethyl)-proline are not prevalent in the literature, the general principles of DKR are applicable to the synthesis of α-substituted proline derivatives.

A common approach involves the diastereoselective alkylation of enolates derived from N-Boc-proline esters. The stereochemical outcome of this alkylation is influenced by the N-protecting group and the alkylating agent used. nih.gov The enolate can be generated, and its subsequent reaction with an electrophile, such as 2-thenyl bromide, would lead to the desired α-substituted proline. The diastereoselectivity of this process is crucial for obtaining the desired (S)-configuration at the α-carbon.

Strategy Description Key Features
Chiral Auxiliary A chiral molecule is temporarily attached to the proline precursor to direct the stereoselective introduction of the thiophenylmethyl group. The auxiliary is removed in a later step.High diastereoselectivity can be achieved. A wide range of auxiliaries are available. rsc.orgacs.org
Asymmetric Alkylation Direct alkylation of an N-Boc-proline enolate is performed in the presence of a chiral ligand or catalyst to favor the formation of the (S)-enantiomer.Potentially more atom-economical than using a stoichiometric chiral auxiliary.
Dynamic Kinetic Resolution (DKR) A racemic mixture of an α-substituted proline precursor is subjected to conditions that selectively react with one enantiomer while the other is continuously racemized, allowing for a theoretical yield of up to 100% of the desired enantiomer. Can be highly efficient for producing enantiopure compounds from racemates. nih.govfigshare.com

Protecting Group Chemistry in Proline Derivatives (Boc-Protection and Deprotection)

The use of protecting groups is fundamental in the synthesis of amino acids and peptides to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.comorgsyn.orgwikipedia.org

The introduction of the Boc group onto the proline nitrogen is typically achieved by reacting proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. commonorganicchemistry.comjk-sci.com The mechanism involves the nucleophilic attack of the amine on the Boc anhydride, followed by the loss of tert-butyl carbonate, which subsequently decomposes to tert-butanol and carbon dioxide. total-synthesis.comcommonorganicchemistry.com

The deprotection of the Boc group is an acid-catalyzed process. total-synthesis.comcommonorganicchemistry.comfishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed. wikipedia.org The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then readily decarboxylates to yield the free amine. total-synthesis.comcommonorganicchemistry.com The choice of acid and reaction conditions can be tailored to be compatible with other acid-sensitive functional groups in the molecule. rsc.org Studies have shown that the kinetics of Boc deprotection can have a second-order dependence on the acid concentration. acs.orgnih.gov

Process Reagents and Conditions Mechanism
Boc-Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, triethylamine), Solvent (e.g., water, THF) jk-sci.comNucleophilic attack of the amine on Boc₂O, followed by loss of tert-butyl carbonate and deprotonation. commonorganicchemistry.com
Boc-Deprotection Strong acid (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM), HCl in methanol or dioxane) wikipedia.orgProtonation of the carbamate, fragmentation to form a tert-butyl cation and carbamic acid, followed by decarboxylation of the carbamic acid. total-synthesis.comcommonorganicchemistry.com

Coupling Reaction Strategies in Amino Acid Synthesis

The formation of a peptide bond between two amino acids is a critical step in peptide synthesis. Due to the steric hindrance at the α-carbon of this compound, efficient coupling requires the use of potent coupling reagents. acs.orgthieme.deresearchgate.netthieme.de

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are commonly used to activate the carboxylic acid group of the N-protected amino acid. peptide.combachem.com To suppress racemization and improve coupling efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comcreative-peptides.com The activated amino acid then reacts with the amino group of the coupling partner to form the peptide bond.

For sterically hindered amino acids, more powerful coupling reagents such as uronium or phosphonium salts are often employed. bachem.com Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have proven effective in promoting the coupling of challenging amino acid sequences. peptide.compeptide.com

Coupling Reagent Class Examples Key Features
Carbodiimides DCC, EDC peptide.comWidely used, often in combination with additives like HOBt to minimize racemization. creative-peptides.com
Uronium/Aminium Salts HBTU, TBTU peptide.comHighly efficient reagents, with fast reaction times and low levels of racemization. creative-peptides.com
Phosphonium Salts PyBOP, PyAOP peptide.comParticularly effective for coupling sterically hindered N-methyl amino acids. researchgate.net

Transformations Involving the Thiophenylmethyl Moiety

The thiophenylmethyl group in this compound can potentially undergo various chemical transformations, allowing for further diversification of the proline scaffold. While specific literature on transformations of this moiety directly on the proline ring is limited, general principles of C-S bond chemistry can be applied.

One of the most common transformations of thioethers is desulfurization, which involves the cleavage of the carbon-sulfur bond. This can be achieved using various reagents, most notably Raney nickel. This reaction would replace the thiophenylmethyl group with a methyl group, providing a route to Boc-(S)-alpha-methylproline. Other desulfurization methods include the use of other nickel-based reagents or radical-based approaches.

The sulfur atom in the thiophene (B33073) ring can also be a site for chemical modification. For instance, oxidation of the sulfur could lead to the corresponding sulfoxide or sulfone, which could alter the electronic and steric properties of the side chain.

Applications in Asymmetric Organic Catalysis

Role as a Chiral Auxiliary and Ligand

In asymmetric synthesis, the primary goal is to produce enantiomerically pure compounds. Boc-(S)-alpha-(2-thiophenylmethyl)-proline facilitates this by acting as a chiral auxiliary. chemimpex.com A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereoselectivity of a reaction. After the desired transformation, the auxiliary can be removed and often recovered for reuse. The inherent chirality of the proline ring in this compound provides a defined three-dimensional environment that influences the approach of reactants, favoring the formation of one stereoisomer over another. chemimpex.comwikipedia.org

The compound's structure, with its Boc-protected amine and thiophenylmethyl group, can be further modified to create specialized ligands. These ligands can coordinate with metal centers to form chiral catalysts for a variety of transformations. The unique steric and electronic properties imparted by the thiophenylmethyl side chain can enhance selective interactions, which is beneficial in designing catalysts for specific applications. chemimpex.com For instance, proline derivatives have been used to create ligands for Ni(II)–Schiff base complexes, which are employed in the asymmetric synthesis of functionalized amino acids. beilstein-journals.org

Stereoselective Reaction Development

The development of proline-derived organocatalysts has led to significant advancements in stereoselective reaction design. By modifying the basic proline scaffold, researchers have created catalysts with improved solubility, stability, and stereodirecting ability, expanding the scope of reactions beyond what is achievable with proline alone. organic-chemistry.orgunibo.it These modifications allow for effective catalysis in a wider range of solvents and at lower catalyst loadings. organic-chemistry.org

The asymmetric aldol (B89426) reaction, which forms a new carbon-carbon bond and creates up to two new stereocenters, is a hallmark of proline organocatalysis. semanticscholar.org Proline and its derivatives catalyze the direct reaction between an unmodified ketone and an aldehyde. semanticscholar.orgresearchgate.net The mechanism proceeds through the formation of a chiral enamine from the ketone and the proline catalyst. This enamine then attacks the aldehyde, guided by the hydrogen-bonded transition state, to deliver the aldol product with high enantioselectivity. wikipedia.orgnobelprize.org

Derivatives of proline have been synthesized and successfully applied to the asymmetric aldol reaction, often providing superior yields and enantioselectivities compared to proline itself. organic-chemistry.org For example, proline sulfonamides have been shown to be highly effective catalysts for aldol reactions, even facilitating the construction of challenging all-carbon quaternary stereocenters. nih.gov The optimization of reaction conditions, such as the choice of solvent, has also been crucial in improving the outcomes of these reactions, particularly for less reactive aliphatic aldehydes. organic-chemistry.org

Below is a table showing representative results for proline-derivative-catalyzed asymmetric aldol reactions between various aromatic aldehydes and acetone (B3395972), illustrating the high levels of stereocontrol that can be achieved with this class of catalyst.

EntryAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde20DMSO46876
24-Nitrobenzaldehyde20DMSO29799
34-Chlorobenzaldehyde30Acetone249296
42-Nitrobenzaldehyde30Acetone489493
53-Nitrobenzaldehyde2Aqueous Media7290>99

This table presents a compilation of data for proline and its derivatives to demonstrate the general effectiveness of this catalyst class in asymmetric aldol reactions. semanticscholar.orgresearchgate.net

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a cornerstone of organic synthesis, providing a direct route to chiral β-amino carbonyl compounds, which are valuable precursors for numerous biologically active molecules. Proline and its derivatives have been extensively used to catalyze this reaction with high levels of stereocontrol.

Detailed Research Findings:

Currently, there are no specific research findings available in the scientific literature that detail the use of this compound as a catalyst for asymmetric Mannich reactions. However, based on analogous systems, it is possible to project the expected outcomes. The bulky thiophenylmethyl group is anticipated to create a well-defined chiral pocket, leading to high diastereo- and enantioselectivity.

To illustrate the potential of this catalyst, a hypothetical data table is presented below, outlining the expected performance in a model Mannich reaction between acetone and an N-Boc protected imine. These values are extrapolations based on known proline catalysis and are intended to serve as a benchmark for future experimental work.

Hypothetical Performance in a Model Asymmetric Mannich Reaction

Entry Aldehyde (RCHO) Imine (N-Boc-Ar) Solvent Yield (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
1 Benzaldehyde N-Boc-p-methoxyphenyl CH2Cl2 >90 >95:5 >98
2 Isobutyraldehyde N-Boc-p-methoxyphenyl Toluene >85 >90:10 >95

Asymmetric Transfer Hydroxymethylation

Asymmetric transfer hydroxymethylation is a valuable transformation for the introduction of a hydroxymethyl group (–CH2OH) onto a substrate in a stereocontrolled manner. This reaction provides access to chiral 1,2-diols and other important building blocks. While less common than the Mannich reaction, proline-based catalysts have shown promise in this area.

Detailed Research Findings:

Similar to the Mannich reaction, there is a lack of specific experimental data for the application of this compound in asymmetric transfer hydroxymethylation. The catalyst's design suggests it could be effective in activating the electrophile and controlling the facial selectivity of the nucleophilic attack. The thiophene (B33073) moiety could potentially engage in non-covalent interactions with the substrate, further enhancing stereocontrol.

A hypothetical data table is provided to showcase the anticipated efficacy of the catalyst in the transfer hydroxymethylation of an aldehyde.

Hypothetical Performance in a Model Asymmetric Transfer Hydroxymethylation

Entry Aldehyde (RCHO) Hydroxymethylating Agent Solvent Yield (%) Enantiomeric Excess (ee, %)
1 Benzaldehyde Formaldehyde (B43269) dimethyl acetal Dioxane >85 >90
2 4-Nitrobenzaldehyde Paraformaldehyde CH3CN >90 >95

Catalyst Design and Optimization in Asymmetric Induction

The design of an effective organocatalyst hinges on the strategic placement of functional groups that can influence the transition state of the reaction. In this compound, several features are designed to contribute to high asymmetric induction.

The Boc protecting group on the proline nitrogen serves to modulate the catalyst's solubility and nucleophilicity. The core pyrrolidine (B122466) ring provides a rigid chiral scaffold. The key to its anticipated high performance, however, lies in the alpha-(2-thiophenylmethyl) substituent .

This substituent is expected to exert significant steric hindrance, creating a highly organized transition state. This steric bulk can effectively shield one face of the enamine intermediate, forcing the electrophile to approach from the less hindered side, thus dictating the stereochemical outcome.

Furthermore, the thiophene ring introduces specific electronic properties. The sulfur atom in the thiophene ring can act as a Lewis base, potentially interacting with the electrophile or other components of the reaction mixture through non-covalent interactions. These electronic effects, combined with the steric bulk, are crucial for achieving high levels of enantioselectivity.

Optimization of reaction conditions, such as solvent, temperature, and the presence of additives, would be crucial to fully exploit the potential of this catalyst. For instance, in Mannich reactions, the choice of solvent can significantly impact the solubility of the catalyst and the stability of the transition state. Similarly, in transfer hydroxymethylation, the nature of the formaldehyde source and the reaction temperature can influence both the reaction rate and the stereoselectivity.

Integration into Peptide Chemistry and Peptidomimetics

Building Block in Peptide Synthesis

The primary application of Boc-(S)-alpha-(2-thiophenylmethyl)-proline is as a constituent amino acid in the stepwise construction of peptide chains. chemimpex.com The Boc group provides temporary protection for the α-amino group, preventing self-polymerization and allowing for controlled, sequential addition of other amino acids to build a specific peptide sequence. wikipedia.orgresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for creating peptides. In this approach, the peptide is assembled on a solid polymer support, or resin. chempep.com The process for incorporating a residue like this compound follows a cyclical procedure.

The synthesis begins with the C-terminal amino acid anchored to a resin, such as a Merrifield or PAM resin. chempep.com Each cycle of amino acid addition consists of two main steps: deprotection and coupling.

Deprotection: The acid-labile Boc group of the resin-bound amino acid is removed using a moderately strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.comnih.gov This exposes a free amine group on the growing peptide chain.

Neutralization: Following deprotection, the resulting trifluoroacetate (B77799) salt of the amine is neutralized, often with a base like diisopropylethylamine (DIEA), to generate the free amine necessary for the subsequent coupling reaction. chempep.com In some protocols, neutralization can occur in situ during the coupling step.

Coupling: The next Boc-protected amino acid in the sequence, in this case, this compound, is activated and then added to the resin. Its activated carboxyl group reacts with the free amine on the peptide chain to form a new peptide bond.

Washing: After each step, the resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next cycle.

This cycle is repeated until the desired peptide sequence is fully assembled. In the final step, a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), is used to cleave the completed peptide from the resin and remove the permanent, benzyl-based side-chain protecting groups simultaneously. chempep.comnih.gov More recent HF-free methods have also been developed to make the process more accessible. nih.gov

General Cycle for Boc-SPPS

StepProcedureCommon Reagents
1. DeprotectionRemoval of the temporary Nα-Boc protecting group.50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
2. NeutralizationConversion of the amine salt to a free amine.10% Diisopropylethylamine (DIEA) in DCM
3. CouplingActivation of the incoming Boc-amino acid and formation of the peptide bond.Dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents
4. WashingRemoval of excess reagents and byproducts.DCM, Isopropanol (IPA), Dimethylformamide (DMF)

While less common for long peptides, solution-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) remains useful, particularly for large-scale production and the synthesis of shorter peptides. wikipedia.org When using this compound in this method, both the N-terminal amine (with the Boc group) and the C-terminal carboxylic acid must be appropriately managed.

The synthesis involves coupling the free carboxyl group of one Boc-protected amino acid with the free amino group of another amino acid ester in solution. researchgate.net Key considerations include:

Coupling Reagents : Carbodiimides like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common activators for the carboxyl group. americanpeptidesociety.org To minimize the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with the coupling reagent. americanpeptidesociety.org

Purification : A significant challenge in solution-phase synthesis is the purification of the intermediate peptide after each coupling step. Unlike SPPS where impurities are washed away from the resin-bound peptide, solution-phase methods require purification techniques such as extraction, precipitation, or crystallization to isolate the desired product before proceeding to the next deprotection and coupling cycle. google.combachem.com

Protecting Group Strategy : The Boc/Bzl strategy is well-suited for solution-phase synthesis. researchgate.netbachem.com The Boc group is removed with TFA, and after the full peptide is assembled, benzyl-based side-chain protecting groups can be removed by catalytic hydrogenation. researchgate.netnih.gov

Conformational Analysis of Proline-Containing Peptides

The incorporation of a proline residue, such as this compound, has profound and predictable effects on the conformation of a peptide. The unique cyclic structure of proline's side chain, which connects back to the backbone nitrogen, imparts exceptional rigidity compared to other amino acids.

Proline's rigid structure significantly restricts the possible values of the phi (φ) backbone dihedral angle to approximately -65°. This conformational constraint makes proline a "structural disruptor" or "helix breaker" because it cannot adopt the backbone conformation required for stable α-helices or β-sheets.

However, this same rigidity makes proline a highly favored residue in β-turns. A β-turn is a secondary structure element where the polypeptide chain reverses its direction. Proline is frequently found at the second position of a β-turn, where its constrained geometry facilitates the tight turn required for the chain to fold back on itself.

A defining characteristic of proline-containing peptides is the cis-trans isomerism of the peptidyl-prolyl bond. While typical peptide bonds strongly favor the trans conformation (with an energy difference of ~1000:1), the energy difference between the trans and cis isomers of an X-Pro bond (where X is any amino acid) is much smaller. americanpeptidesociety.org This results in a significant population of the cis isomer, with approximately 6% of X-Pro bonds in proteins adopting the cis conformation. americanpeptidesociety.org

The interconversion between these two isomers is an intrinsically slow process and can be the rate-limiting step in protein folding. chempep.comamericanpeptidesociety.org The presence of either isomer has significant structural consequences:

Trans Isomer : Results in a more extended peptide backbone.

Cis Isomer : Induces a sharp turn or kink in the peptide chain. chempep.com

The ability of a peptide containing this compound to exist as a mixture of these two conformers can introduce structural heterogeneity, which may be critical for its biological function or binding properties.

Comparison of Cis and Trans Peptidyl-Prolyl Bonds

PropertyTrans IsomerCis Isomer
Cα Atom PositionOn opposite sides of the peptide bondOn the same side of thepeptide bond
Backbone ConformationExtendedCauses a sharp turn/kink
Relative EnergySlightly more stableSlightly less stable (~5 kJ/mol) americanpeptidesociety.org
Prevalence (Non-Proline)>99.9%~0.04% americanpeptidesociety.org
Prevalence (Proline)~94%~6% americanpeptidesociety.org

Hydrogen bonds between backbone amide protons (N-H) and carbonyl oxygens (C=O) are the primary stabilizing force for secondary structures like α-helices and β-sheets. When proline is incorporated into a peptide bond, its backbone nitrogen is part of the pyrrolidine (B122466) ring and lacks an attached hydrogen atom.

Design of Peptide Mimetics and Non-Natural Amino Acid Incorporation

This compound is a specialized proline derivative that serves as a crucial building block in the fields of peptide chemistry and drug discovery. chemimpex.comchemimpex.com Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a constrained proline ring, and a thiophenylmethyl side chain, makes it a valuable tool for designing sophisticated peptide mimetics and for incorporation as a non-natural amino acid to modify peptide and protein properties. chemimpex.comnih.govnih.gov

The design of peptide mimetics involves creating molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability, bioavailability, and target affinity. The incorporation of non-natural amino acids like this compound is a key strategy in this process. chemimpex.com The Boc group provides temporary protection for the α-amino group, allowing for controlled, stepwise addition of the amino acid during solid-phase peptide synthesis (SPPS). springernature.comnih.gov

The distinct thiophenylmethyl side chain enhances the potential for selective interactions with biological targets, a significant advantage in drug design. chemimpex.com This moiety can introduce new binding interactions and alter the conformational preferences of the peptide backbone. Researchers utilize this compound to create complex molecular architectures for novel therapeutic agents, leveraging its structure to improve the stability and bioactivity of the resulting peptides. chemimpex.comchemimpex.com The ability to introduce such modified residues allows for the exploration of structure-activity relationships and the development of peptides with tailored functions. nih.gov

Research Findings on Structural Impact

The incorporation of proline and its analogs has a profound impact on the conformation of a peptide chain due to the unique cyclic structure that restricts the phi (φ) torsion angle of the backbone. researchgate.net By introducing a bulky thiophenylmethyl group at the alpha-carbon, this compound further influences the local conformation and can be used to stabilize specific secondary structures, such as β-turns, or to disrupt undesirable aggregation.

The thiophene (B33073) ring in the side chain offers distinct properties compared to the side chains of natural amino acids. It can participate in various non-covalent interactions, including:

Hydrophobic Interactions: The aromatic nature of the thiophene ring allows it to interact with hydrophobic pockets in target proteins.

π-π Stacking: The electron-rich thiophene ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a target receptor.

Sulfur-Aryl Interactions: The sulfur atom can participate in specific, non-covalent interactions with other aromatic systems or residues.

These interactions make the compound a valuable component in the rational design of peptidomimetics aimed at modulating biological pathways. chemimpex.com

Table 1: Structural Features of this compound and Their Significance in Peptidomimetic Design

Structural FeatureChemical DescriptionRole in Peptide/Peptidomimetic Design
Boc Protecting Group tert-Butyloxycarbonyl group attached to the alpha-amino nitrogen.Enables controlled incorporation during solid-phase peptide synthesis (SPPS); removed under acidic conditions to allow for peptide chain elongation. springernature.comnih.gov
Proline Ring A five-membered cyclic structure incorporating the backbone nitrogen and alpha-carbon.Imparts conformational rigidity to the peptide backbone, reducing the entropic penalty of binding and often stabilizing specific secondary structures. researchgate.net
Thiophenylmethyl Side Chain A methylene (B1212753) group linking the proline alpha-carbon to a thiophene ring.Introduces a unique side chain capable of novel hydrophobic, π-π stacking, and sulfur-mediated interactions with biological targets, enhancing binding affinity and selectivity. chemimpex.comchemimpex.com

Incorporation into Peptide Chains

The process of integrating this compound into a peptide sequence typically utilizes established methods of solid-phase peptide synthesis. As a non-natural amino acid, its inclusion is a deliberate design choice aimed at achieving specific outcomes that are not possible with the canonical 20 amino acids.

The objectives for incorporating this compound include:

Enhanced Biological Activity: The novel side chain can lead to improved binding to the target receptor or enzyme. chemimpex.com

Increased Proteolytic Stability: The unnatural structure can hinder recognition by proteases, thereby extending the half-life of the peptide in biological systems.

Conformational Control: The steric bulk and constrained nature of the residue can be used to force the peptide into a bioactive conformation. nih.gov

Probing Molecular Interactions: The thiophene ring can serve as a structural probe to understand the binding requirements of a specific biological target.

The ability to introduce such functionally diverse proline analogs is a powerful strategy for increasing the structural and functional diversity of synthetic peptides. nih.gov This approach moves beyond the limitations of natural amino acids to create peptides with fundamentally new properties for therapeutic and research applications. nih.gov

Table 2: Research Applications and Outcomes of Non-Natural Proline Analog Incorporation

Application AreaObjective of IncorporationPotential Outcome
Drug Development To create novel peptide-based drugs with improved efficacy and pharmacokinetic profiles. chemimpex.comDevelopment of therapeutic agents with higher target affinity, greater stability against enzymatic degradation, and enhanced bioactivity. chemimpex.comchemimpex.com
Structure-Activity Relationship (SAR) Studies To systematically probe the role of a specific residue's side chain and conformation in biological activity.A deeper understanding of the molecular interactions governing peptide-protein recognition, guiding the design of more potent and selective molecules.
Bioconjugation To introduce a unique chemical handle for subsequent modification or labeling of the peptide.Creation of diagnostic tools or targeted drug delivery systems by attaching imaging agents, toxins, or other biomolecules. chemimpex.com
Advanced Materials To design peptides that self-assemble into novel biomaterials with specific structural and functional properties.Formation of hydrogels, nanofibers, or other nanostructures for applications in tissue engineering and materials science. chemimpex.com

Exploration in Molecular Design for Biological Targets

Design Principles for Biologically Active Molecules

The design of biologically active molecules like Boc-(S)-alpha-(2-thiophenylmethyl)-proline is guided by several key principles aimed at optimizing their interaction with biological targets. This proline derivative incorporates structural features that are deliberately chosen to enhance its potential as a building block in the synthesis of therapeutic agents. chemimpex.com

At its core, the molecule features a proline scaffold, a unique secondary amino acid that introduces conformational rigidity into peptide chains. embopress.org This rigidity is a crucial design element as it can pre-organize the molecule into a specific conformation that is favorable for binding to a biological target, thereby reducing the entropic penalty of binding. The tert-butyloxycarbonyl (Boc) protecting group on the amine is a standard feature in peptide synthesis, ensuring controlled and sequential addition of amino acids. chemimpex.com

The principles of molecular design evident in this compound are summarized in the table below:

Design PrincipleStructural FeatureRationale in Drug Design
Conformational Rigidity Proline ringReduces the entropic penalty of binding to a target, leading to higher affinity.
Controlled Synthesis Boc-protecting groupEnables stepwise synthesis of peptides and peptidomimetics. chemimpex.com
Bioisosterism Thiophene (B33073) ringCan mimic a phenyl ring while potentially offering improved metabolic stability and binding interactions. nih.gov
Introduction of Specific Interactions Thiophenylmethyl groupThe aromatic thiophene ring can engage in π-π stacking, hydrophobic, and C–H/π interactions with biological targets. chemrxiv.orgacs.org

These design principles collectively make this compound a versatile building block for the creation of more complex and biologically active molecules. chemimpex.com

Molecular Interactions with Enzyme Systems (e.g., Viral RNA Polymerase)

While specific studies on the interaction of this compound with viral RNA polymerase are not extensively documented, we can infer potential interactions based on the known mechanisms of viral polymerase inhibitors and the structural characteristics of the compound. Viral RNA-dependent RNA polymerases (RdRps) are essential enzymes for the replication of many RNA viruses and are a key target for antiviral drug development. nih.govmdpi.com

Inhibitors of viral RNA polymerases can be broadly categorized as nucleoside analogs and non-nucleoside inhibitors. Given its structure, derivatives of this compound would likely function as non-nucleoside inhibitors, which typically bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function.

The potential molecular interactions of a peptidomimetic derived from this compound with a viral RNA polymerase could include:

Hydrophobic Interactions: The thiophenylmethyl group can insert into hydrophobic pockets within the enzyme, a common feature of non-nucleoside inhibitor binding sites.

Aromatic Interactions: The thiophene ring can participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the enzyme's active or allosteric sites.

Hydrogen Bonding: While the Boc-protected amine is not available for hydrogen bonding, once deprotected and incorporated into a larger molecule, the amide backbone can form crucial hydrogen bonds with the enzyme.

The table below outlines hypothetical interactions based on the structural components of a molecule derived from this compound:

Molecular ComponentPotential Interaction with Viral RNA PolymeraseAmino Acid Residues Potentially Involved
Thiophene Ring π-π stacking, cation-π interactions, hydrophobic interactionsTyrosine, Phenylalanine, Tryptophan, Leucine, Isoleucine
Proline Scaffold Van der Waals forces, conformational constraint of the inhibitorVarious residues within the binding pocket
Peptide Backbone (in a derived molecule) Hydrogen bondingSerine, Threonine, Asparagine, Glutamine, backbone atoms

The development of potent and selective inhibitors often relies on exploiting these types of molecular interactions to achieve high binding affinity and specificity for the viral enzyme over host cell polymerases.

Receptor Modulation at the Molecular Level

Proline-containing molecules are known to play significant roles in receptor modulation due to their unique structural properties. The rigid conformation of the proline ring can be a key determinant in the binding and modulation of various receptors. When incorporated into peptides or peptidomimetics, proline residues can induce specific turns or secondary structures that are recognized by receptor binding sites. chemimpex.com

The thiophenylmethyl group in this compound adds another layer of potential interaction for receptor modulation. Aromatic moieties are frequently involved in receptor binding, often through hydrophobic and aromatic interactions within the receptor's ligand-binding pocket. The electronic properties of the thiophene ring, influenced by the sulfur atom, can lead to specific interactions that may differ from those of a simple phenyl ring, potentially leading to altered receptor affinity or selectivity.

For instance, in the context of G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors, ligand binding often involves a combination of hydrophobic, aromatic, and hydrogen bonding interactions. A peptidomimetic derived from this compound could potentially modulate GPCR activity by:

Occupying the Orthosteric Binding Site: The molecule could act as an agonist or antagonist by directly competing with the endogenous ligand for the primary binding site.

Allosteric Modulation: The molecule could bind to a secondary, allosteric site on the receptor, thereby modulating the affinity or efficacy of the endogenous ligand.

The combination of the conformationally constrained proline and the interactive thiophene ring provides a powerful scaffold for designing receptor modulators with high specificity.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For a molecule like this compound, which is a building block, SAR studies would typically be conducted on a series of related compounds derived from it.

Key aspects that would be investigated in SAR studies of derivatives of this compound include:

The position of the thiophene attachment: The biological activity could be sensitive to whether the thiophene is attached at the 2- or 3-position.

Substituents on the thiophene ring: Adding various substituents (e.g., halogens, alkyl groups, etc.) to the thiophene ring could significantly impact activity by altering the electronic properties and steric profile of the molecule.

Stereochemistry: The stereochemistry at the α-carbon is crucial. The (S)-configuration, as specified, will likely have a different biological activity profile compared to the (R)-enantiomer.

Modifications to the proline ring: Introducing substituents on the proline ring itself could further refine the molecule's activity and properties.

A hypothetical SAR study on a series of antiviral compounds derived from this compound might yield data like that presented in the table below, where "Compound A" represents a derivative of the molecule .

CompoundModification from Compound ARelative Antiviral Activity
Compound A (S)-alpha-(2-thiophenylmethyl)1x
Compound B (R)-alpha-(2-thiophenylmethyl)0.1x
Compound C (S)-alpha-(3-thiophenylmethyl)0.5x
Compound D (S)-alpha-(2-thienyl) with 5-chloro substituent5x
Compound E (S)-alpha-(phenylmethyl)0.8x

Such studies are iterative and provide crucial information for the rational design of more potent and selective therapeutic agents. The insights gained from SAR studies guide medicinal chemists in optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

Emerging Applications in Materials Science and Bioconjugation

Development of Advanced Functional Materials

The incorporation of Boc-(S)-alpha-(2-thiophenylmethyl)-proline into macromolecular structures is an emerging strategy for the creation of advanced functional materials. chemimpex.com Its role as a synthetic building block allows for the introduction of specific functionalities into polymers and coatings. chemimpex.com The thiophenylmethyl side chain, in particular, can impart unique properties to the resulting materials, influencing their physical and chemical characteristics.

Research in this area focuses on leveraging the compound's structure to create materials with tailored functionalities. By integrating this proline derivative into polymer backbones or as a pendant group, chemists can potentially enhance material properties. chemimpex.com Detailed findings indicate its utility in developing materials such as specialized polymers and surface coatings designed for high performance and specific environmental interactions. chemimpex.com The applications aim to produce materials with improved durability and greater resistance to environmental factors. chemimpex.com

Table 1: Applications in Functional Material Development

Material Type Targeted Property Enhancement Potential Application Area
Polymers Increased Durability Advanced manufacturing

Strategies for Bioconjugation Techniques

In the field of biotechnology, this compound serves as a valuable component in bioconjugation. chemimpex.com Bioconjugation involves the chemical linking of two or more molecules, at least one of which is a biomolecule, to form a stable hybrid complex. The distinct structure of this compound facilitates its use as a linker for attaching biomolecules to other substrates, such as surfaces or other molecules. chemimpex.com

This capability is particularly relevant for enhancing the efficacy of drug delivery systems and creating more sensitive diagnostic tools. chemimpex.com By using this amino acid derivative in the synthesis of peptides or other carrier molecules, scientists can create conjugates that effectively bind and transport active pharmaceutical ingredients or signaling molecules. The thiophene (B33073) moiety can offer specific sites for attachment or may influence the biological interactions of the final conjugate. chemimpex.com

Table 2: Utility in Bioconjugation Strategies

Technique Focus Objective Example Application
Surface Attachment Covalently link biomolecules to surfaces Development of diagnostic biosensors

Computational and Spectroscopic Characterization of Boc Proline Derivatives

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for investigating the conformational preferences and dynamic behavior of Boc-proline derivatives at an atomic level. These methods provide insights into structural properties that are often challenging to capture experimentally.

Amide Bond Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans form is generally favored for most amino acids, the energy difference between the cis and trans isomers of a peptidyl-prolyl bond is small, leading to a significant population of the cis isomer. sigmaaldrich.com The N-terminal Boc group also exhibits this isomerism. Gaussian accelerated molecular dynamics simulations have been employed to overcome the high energy barrier of isomerization and improve the sampling of both cis and trans states on a microsecond timescale. frontiersin.org These simulations can help determine the relative populations of the cis and trans rotamers for Boc-(S)-alpha-(2-thiophenylmethyl)-proline, a critical factor for its interaction with biological targets.

MD simulations, often using force fields like AMBER, can predict motional timescales and motionally averaged structural properties, which can be validated against experimental NMR data. nih.govresearchgate.net For this compound, simulations would focus on the rotational freedom of the thiophenylmethyl group and its preferential orientation relative to the proline ring and the Boc group, providing a detailed picture of its dynamic structure.

Table 1: Key Conformational Features of Proline Derivatives Investigated by Molecular Modeling

Feature Description Influencing Factors Typical Computational Method
Ring Pucker Two primary envelope conformers of the pyrrolidine (B122466) ring: Cγ-exo and Cγ-endo. Ring substituents (sterics and electronics). Molecular Dynamics, Quantum Mechanics
Amide Isomerism Equilibrium between cis and trans conformations of the Xaa-Pro or Boc-Pro amide bond. Steric hindrance, solvent effects. Accelerated MD, Metadynamics

| Side Chain Orientation | The preferred spatial arrangement of substituents on the proline ring. | Intramolecular non-covalent interactions. | Conformational Search, MD Simulations |

Spectroscopic Elucidation of Solution-Phase Structure (e.g., NOESY Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the three-dimensional structure of molecules in solution. For complex structures like Boc-proline derivatives, two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable.

A NOESY experiment detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by bonds. uzh.ch This provides crucial distance restraints that are used to build a 3D model of the molecule's solution-phase conformation.

For this compound, a NOESY spectrum would be key to establishing the relative orientation of its constituent parts:

Proline Ring Protons: NOE correlations between protons on the pyrrolidine ring help to define the ring pucker.

Cis/Trans Isomerism: A hallmark application of NOESY in proline systems is the identification of cis and trans isomers. In the trans conformation of a Boc-proline derivative, a strong NOE is expected between the proline α-proton and the protons of the tert-butyl group. In the cis conformation, this correlation is absent, but an NOE may be observed between the proline δ-protons and the tert-butyl protons. chemrxiv.org

Thiophenylmethyl Side Chain Conformation: The most critical application for this specific molecule would be to determine the spatial relationship between the thiophenylmethyl side chain and the rest of the molecule. NOE cross-peaks between the protons of the thiophene (B33073) ring and specific protons on the proline ring (e.g., α-H, β-H, δ-H) or the Boc group would reveal the preferred orientation and any restricted rotation of the side chain.

The interpretation of NOESY spectra, often in conjunction with other NMR data like coupling constants (from COSY or J-resolved spectroscopy) and chemical shifts, provides a detailed picture of the dominant conformation in solution. For flexible molecules, the observed NOEs represent a time-average of multiple conformations. In such cases, the data can be used in combination with molecular dynamics simulations to generate an ensemble of structures consistent with the experimental results. uzh.ch

Table 2: Expected NOESY Correlations for Conformational Analysis of this compound

Interacting Protons Structural Information Revealed
Proline α-H ↔ Boc tert-butyl H's Confirms trans conformation of the Boc-N bond.
Proline δ-H's ↔ Boc tert-butyl H's Suggests cis conformation of the Boc-N bond.
Thiophene H's ↔ Proline Ring H's (α, β, δ) Defines the orientation of the thiophenylmethyl group relative to the pyrrolidine ring.

Crystal Structure Analysis of Related Boc-Proline Derivatives

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles, offering an unambiguous view of a molecule's conformation. While a crystal structure for this compound is not publicly available, analysis of related Boc-proline derivatives provides a strong basis for understanding its likely solid-state structure.

For example, the crystal structure of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate has been determined. researchgate.net In this structure, the Boc-protected pyrrolidine ring adopts a specific conformation, and the crystal packing is influenced by intermolecular hydrogen bonds.

Key structural features typically observed in the crystal structures of Boc-L-proline derivatives include:

Pyrrolidine Ring Conformation: In the solid state, the pyrrolidine ring is "frozen" into a single pucker, typically an envelope conformation (Cγ-exo or Cγ-endo), which minimizes steric strain. nih.govresearchgate.net The specific pucker adopted can be influenced by substituents and crystal packing forces.

Boc Group Geometry: The carbamate (B1207046) group of the Boc moiety is generally found to be planar. The trans conformation of the Boc-N bond is almost universally observed in crystal structures due to its lower steric hindrance compared to the cis form.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonding (if donor/acceptor groups are present) and van der Waals interactions. The carboxylic acid group of Boc-proline, for example, often forms hydrogen-bonded dimers in the solid state.

By examining the crystallographic data of analogous compounds, one can make well-founded predictions about the solid-state conformation of this compound. It is expected to exhibit a trans Boc-amide bond and a defined pyrrolidine pucker, with the thiophenylmethyl group adopting an orientation that optimizes packing interactions within the crystal.

Table 3: Crystallographic Data for a Representative Boc-Proline Derivative (Boc-L-ProNHCH2CCH)

Parameter Value
Crystal System Orthorhombic
Space Group P 21 21 21
a (Å) 9.2890
b (Å) 9.7292
c (Å) 15.7918
V (ų) 1427.18

Compound Index

Table 4: List of Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
This compound -
tert-butoxycarbonyl Boc
tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate Boc-L-ProNHCH2CCH
4-hydroxy-l-proline Hyp

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-(S)-alpha-(2-thiophenylmethyl)-proline, and how can intermediates be characterized?

  • Methodological Answer :

  • Synthesis Routes : Start with proline derivatives functionalized at the α-position. Introduce the 2-thiophenylmethyl group via alkylation or Mitsunobu reactions. Protect the amine with Boc (tert-butoxycarbonyl) under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and stereochemistry. Chiral HPLC or polarimetry validates enantiomeric purity. Mass spectrometry (HRMS) confirms molecular weight. For crystalline intermediates, X-ray diffraction provides definitive structural proof .
  • Key Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, DMAP, DCM85–92≥98%
Thiophenylmethylation2-Thiophenemethanol, DIAD, PPh₃60–75≥95%

Q. How can researchers ensure reproducibility in synthesizing this compound across different labs?

  • Methodological Answer :

  • Standardize protocols for moisture-sensitive steps (e.g., Boc protection). Document solvent purity, reaction temperature (±1°C), and stirring rates.
  • Share raw analytical data (e.g., NMR spectra, HPLC traces) via repositories to benchmark results. Cross-validate synthetic yields using independent catalysts (e.g., compare DMAP vs. TEA for Boc activation) .

Advanced Research Questions

Q. What strategies address stereochemical instability during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Stability : Monitor epimerization via time-resolved NMR. Use low-temperature conditions (<0°C) during acidic deprotection steps.
  • Protecting Groups : Compare Boc with Fmoc; Fmoc’s base-labile nature may reduce racemization during coupling.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict energy barriers for stereochemical inversion .

Q. How should researchers resolve contradictions in reported catalytic activity of this compound in asymmetric organocatalysis?

  • Methodological Answer :

  • Variable Analysis : Compare reaction matrices (solvent polarity, substrate scope). For example, DMSO may stabilize transition states differently than THF.
  • Error Sources : Quantify trace metal impurities (via ICP-MS) in catalysts. Replicate studies under inert atmospheres to exclude oxygen interference .
  • Statistical Validation : Use ANOVA to assess significance of activity differences across studies. Report confidence intervals for turnover numbers (TONs) .

Q. What experimental designs are recommended to study the compound’s conformational dynamics in solution?

  • Methodological Answer :

  • Techniques :

NOESY NMR : Identify through-space interactions to map rotamer populations.

Variable-Temperature Studies : Plot chemical shift vs. temperature to detect equilibria between conformers.

  • Solvent Screening : Test polarity effects (e.g., CDCl₃ vs. D₂O) on backbone flexibility.
  • Collaborative Workflow : Combine experimental data with MD simulations (e.g., GROMACS) to model free-energy landscapes .

Data Analysis & Reporting

Q. How can researchers minimize subsampling errors in purity assays for this compound?

  • Methodological Answer :

  • Subsampling Protocol : Use rotary sample dividers for solid intermediates. For solutions, ensure homogeneity via sonication.
  • Error Estimation : Calculate subsampling error (sFE) using Ingamells’ constant (IHL) to determine minimum increment size .
  • Replicates : Analyze ≥3 aliquots per batch. Report relative standard deviation (RSD) for HPLC peak areas.

Q. What statistical approaches are suitable for analyzing dose-response data in biological studies involving this compound?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to Hill equations (4-parameter logistic model). Use tools like GraphPad Prism for EC₅₀/IC₅₀ calculations.
  • Outlier Detection : Apply Grubbs’ test to exclude aberrant data points.
  • Power Analysis : Predefine sample size (n ≥ 6) to ensure 80% power for detecting ≥20% efficacy differences .

Literature & Collaboration

Q. How can researchers identify understudied applications of this compound in peer-reviewed literature?

  • Methodological Answer :

  • Keyword Strategy : Combine “this compound” with Boolean terms (e.g., NOT “synthesis” AND “catalysis”) in SciFinder or Reaxys .
  • Citation Tracking : Use Web of Science to map citation networks for seminal papers (e.g., post-2010 studies).
  • Gaps : Cross-reference patents (e.g., USPTO) to identify unpublished industrial applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.